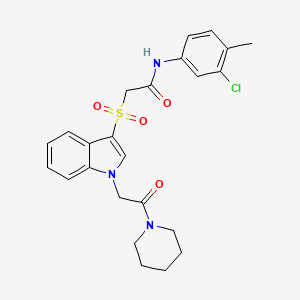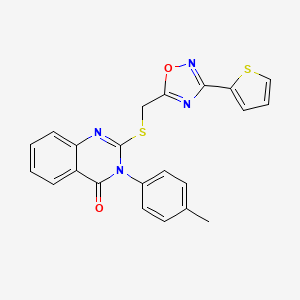
2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H16N4O2S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Quinazolinone derivatives, similar to the specified compound, have shown promise as antimicrobial agents. A study synthesized a series of substituted quinazolines and found broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Buha et al., 2012). Another research effort focused on synthesizing quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties, which displayed encouraging antibacterial activity (Ahmed et al., 2007).
Anti-Inflammatory and Analgesic Properties
- Novel quinazolinone derivatives have been investigated for their potential anti-inflammatory and analgesic properties. A study synthesized new 3H-quinazolin-4-one derivatives, which exhibited varying degrees of anti-inflammatory activity (Kumar & Rajput, 2009). Another research synthesized 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, showing significant analgesic and anti-inflammatory activities in animal models (Dewangan et al., 2016).
Antioxidant and Cytotoxic Activity
- Quinazolin-4(3H)-one derivatives have also been evaluated for their antioxidant and cytotoxic activities. One study synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, finding them to exhibit high antioxidant activity and cytotoxicity against cancerous cell lines, while being compatible with normal cells (Pele et al., 2022).
Applications in Corrosion Inhibition
- In the field of materials science, quinazolinone derivatives have been used as corrosion inhibitors. A study evaluating new compounds derived from quinazolinone for their inhibition efficiencies against mild steel corrosion in acidic medium showed promising results, indicating chemical adsorption on the metallic surface (Errahmany et al., 2020).
Anti-Tubercular and Antihistaminic Effects
- Research has also been conducted on quinazolinone derivatives for potential use against tuberculosis and as H1-antihistaminic agents. Some derivatives have shown potent anti-tubercular activity, with one compound displaying favorable inhibition at a low concentration (Nagaladinne et al., 2020). Another study synthesized novel quinazolin-4-(3H)-ones with significant in vivo H1-antihistaminic activity, presenting an active compound that showed negligible sedation compared to a reference standard (Alagarsamy & Parthiban, 2014).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-14-8-10-15(11-9-14)26-21(27)16-5-2-3-6-17(16)23-22(26)30-13-19-24-20(25-28-19)18-7-4-12-29-18/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVLXYGJRNOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
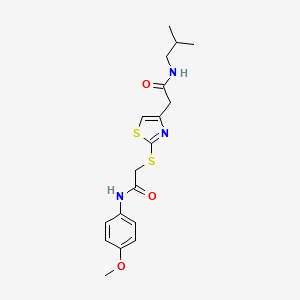
![1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2403604.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)
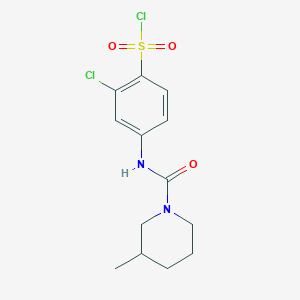
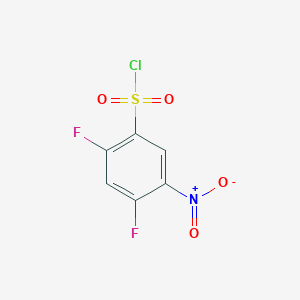
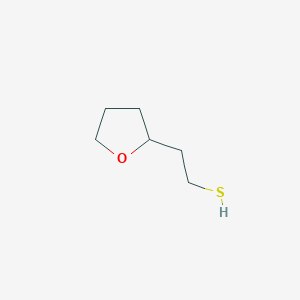

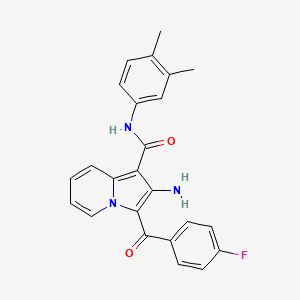
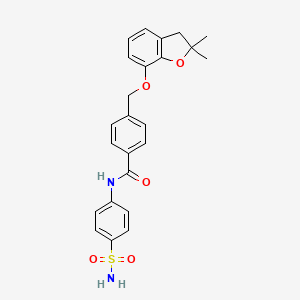
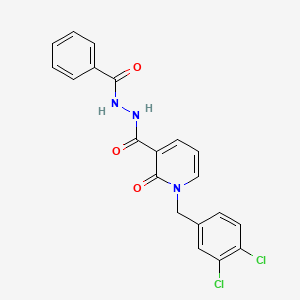

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
